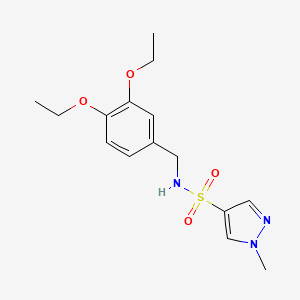![molecular formula C14H18N2O3 B4700898 ethyl [4-(1-pyrrolidinylcarbonyl)phenyl]carbamate](/img/structure/B4700898.png)
ethyl [4-(1-pyrrolidinylcarbonyl)phenyl]carbamate
描述
Ethyl [4-(1-pyrrolidinylcarbonyl)phenyl]carbamate, also known as EPC, is a chemical compound that has been widely used in scientific research for its unique properties. EPC is a carbamate derivative and belongs to the class of compounds known as acetylcholinesterase inhibitors. It has been found to be effective in treating various neurological disorders such as Alzheimer's disease, myasthenia gravis, and Parkinson's disease.
作用机制
Ethyl [4-(1-pyrrolidinylcarbonyl)phenyl]carbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine. By inhibiting this enzyme, this compound increases the concentration of acetylcholine in the brain, which enhances neurotransmission and improves cognitive function. Additionally, this compound has been found to have antioxidant properties, which may help to protect neurons from oxidative damage.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the brain, which enhances neurotransmission and improves cognitive function. Additionally, this compound has been found to have antioxidant properties, which may help to protect neurons from oxidative damage. This compound has also been found to reduce inflammation in the brain, which may help to prevent or slow the progression of neurological disorders.
实验室实验的优点和局限性
One advantage of using ethyl [4-(1-pyrrolidinylcarbonyl)phenyl]carbamate in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments and interpret results. Additionally, this compound has been found to be effective in treating a variety of neurological disorders, which makes it a versatile compound for studying these conditions.
One limitation of using this compound in lab experiments is that it is a potent acetylcholinesterase inhibitor, which can lead to side effects such as nausea, vomiting, and diarrhea. Additionally, this compound has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels in the body.
未来方向
There are several future directions for research on ethyl [4-(1-pyrrolidinylcarbonyl)phenyl]carbamate. One area of research is the development of new and more effective acetylcholinesterase inhibitors based on the structure of this compound. Additionally, researchers are investigating the potential of this compound as a treatment for other neurological disorders such as Huntington's disease and multiple sclerosis. Finally, researchers are exploring the use of this compound as a tool for studying the mechanisms underlying neurological disorders, which could lead to new insights into the development and treatment of these conditions.
Conclusion
In conclusion, this compound is a carbamate derivative that has been widely used in scientific research for its unique properties. It has been found to be effective in treating various neurological disorders such as Alzheimer's disease, myasthenia gravis, and Parkinson's disease. This compound works by inhibiting the activity of acetylcholinesterase, which increases the concentration of acetylcholine in the brain and enhances neurotransmission. This compound has a number of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. While this compound has some limitations for lab experiments, it is a versatile and well-studied compound that has potential applications in the development of new treatments for neurological disorders.
科学研究应用
Ethyl [4-(1-pyrrolidinylcarbonyl)phenyl]carbamate has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been found to be effective in treating Alzheimer's disease by inhibiting the breakdown of acetylcholine, a neurotransmitter that is involved in memory and learning. This compound has also been found to be effective in treating myasthenia gravis, a neuromuscular disorder that causes muscle weakness and fatigue. Additionally, this compound has been shown to be effective in treating Parkinson's disease by improving motor function and reducing tremors.
属性
IUPAC Name |
ethyl N-[4-(pyrrolidine-1-carbonyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-2-19-14(18)15-12-7-5-11(6-8-12)13(17)16-9-3-4-10-16/h5-8H,2-4,9-10H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKWEIDTASVDAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-bromo-N-[5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4700818.png)



![N-[1-(4-tert-butylphenyl)ethyl]-N'-phenylthiourea](/img/structure/B4700837.png)
![2-{[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B4700841.png)

![3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide](/img/structure/B4700854.png)
![3-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B4700856.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazole](/img/structure/B4700859.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4700861.png)
![1-({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}carbonothioyl)piperidine](/img/structure/B4700867.png)
![1-(2,4-dimethylphenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4700871.png)
![2-(3-chlorophenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-quinolinecarboxamide](/img/structure/B4700878.png)